RO-41-1049 hydrochloride

MAO-A Inhibitor Selectivity Enzyme Binding Affinity Isoform Discrimination

MAO-A research demands inhibitors with unambiguous selectivity-generic substitution introduces irreproducibility. RO-41-1049 hydrochloride (CAS 127917-66-2) is the definitive reversible MAO-A inhibitor, validated across CNS, renal, and cardiac models. • >1000-fold MAO-A selectivity: Ki=0.9 nM vs. MAO-B Ki>1000 nM-no cross-reactivity • Reversible binding eliminates 'cheese effect' risk of irreversible MAOIs • In vivo: 70-93% renal DOPAC reduction & 65% striatal dopamine increase at 10 mg/kg p.o. • [³H]-labeled form: single-site Kd=16.5 nM for quantitative autoradiography Supplied ≥98% purity, 5-100 mg standard packs, bulk custom synthesis available.

Molecular Formula C12H13ClFN3OS
Molecular Weight 301.77 g/mol
CAS No. 127917-66-2
Cat. No. B1680683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO-41-1049 hydrochloride
CAS127917-66-2
SynonymsN-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide
Ro 41-1049
Ro-41-1049
Molecular FormulaC12H13ClFN3OS
Molecular Weight301.77 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl
InChIInChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H
InChIKeyRRNSPXUFTKJIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO-41-1049 Hydrochloride Overview


RO-41-1049 hydrochloride is a reversible and highly selective inhibitor of monoamine oxidase-A (MAO-A), a key enzyme in the catabolism of monoamine neurotransmitters including dopamine, serotonin, and norepinephrine [1]. It belongs to a class of mechanism-based, reversible MAO inhibitors that lack the irreversible 'cheese effect' associated with older MAOIs [2]. The compound exhibits high-affinity binding to human MAO-A with Kd values of 16.5 nM and 64.4 nM in human frontal cortex and placenta membrane preparations, respectively [1]. Its tritiated form, [³H]Ro 41-1049, has been extensively characterized as a radioligand for mapping MAO-A distribution and abundance in both CNS and peripheral tissues [3].

RO-41-1049 Hydrochloride: Substitution Risks


Generic substitution among MAO-A inhibitors is scientifically unsound due to substantial differences in binding affinity, isoform selectivity, reversibility of inhibition, and tissue-specific activity. RO-41-1049 hydrochloride demonstrates a Ki of 0.9 nM for human MAO-A with no detectable binding to MAO-B (Ki >1000 nM), establishing an isoform selectivity ratio exceeding 1000-fold [1]. This contrasts sharply with older inhibitors like clorgyline (IC50 = 39 nM), and stands in clear opposition to the MAO-B selective lazabemide, which exhibits negligible MAO-A inhibition [2]. Furthermore, in vivo functional comparisons reveal that only RO-41-1049, not the MAO-B inhibitor Ro 19-6327, reduces renal DOPAC tissue levels by 70-93% at equivalent doses [3]. These quantitative disparities underscore the procurement risk: substituting one MAO inhibitor for another can fundamentally alter experimental outcomes, particularly in studies requiring precise modulation of monoamine levels or mapping of enzyme distribution.

RO-41-1049 Hydrochloride: Differentiation Evidence


MAO-A vs. MAO-B Isoform Selectivity

RO-41-1049 hydrochloride exhibits exceptional selectivity for MAO-A over MAO-B, with a Ki for human MAO-A of 0.9 nM compared to >1000 nM for human MAO-B, yielding a selectivity ratio exceeding 1000-fold [1]. In contrast, the classic MAO-A inhibitor clorgyline has an IC50 of 39 nM and is known to also inhibit MAO-B at higher concentrations, while lazabemide is a selective MAO-B inhibitor with minimal MAO-A activity [2]. This quantitative difference establishes RO-41-1049 as a more precise tool for studies where off-target MAO-B inhibition could confound results.

MAO-A Inhibitor Selectivity Enzyme Binding Affinity Isoform Discrimination

In Vivo Renal DOPAC Reduction

In a direct head-to-head in vivo study, RO-41-1049 (2 mg/kg) reduced DOPAC tissue levels by 70-93% across renal cortex, outer medulla, and inner medulla, as well as in plasma [1]. In stark contrast, the MAO-B selective inhibitor Ro 19-6327 (lazabemide) at the same 2 mg/kg dose produced no significant reduction in DOPAC levels. This demonstrates that renal dopamine metabolism is predominantly mediated by MAO-A, and that RO-41-1049 is the appropriate tool for modulating this pathway.

In Vivo Pharmacology Dopamine Metabolism Renal MAO Activity

Ex Vivo Dopamine Formation Enhancement

In rat kidney slices incubated with L-DOPA, RO-41-1049 at concentrations of 50, 100, and 250 nM produced a concentration-dependent increase in newly formed dopamine of 36-56% and a corresponding decrease in DOPAC formation of 45-86% [1]. The MAO-B inhibitor Ro 19-6327, tested at identical concentrations, did not affect dopamine accumulation except at the highest L-DOPA concentration (100 µM), where it produced a 32-132% increase in tissue dopamine but with less robust DOPAC reduction (30-70%) [1]. This ex vivo functional data confirms that MAO-A, not MAO-B, is the primary enzyme responsible for dopamine deamination in renal tissue.

Dopamine Synthesis MAO-A vs. MAO-B Kidney Slice Assay

Cardiac β-Phenylethylamine Deamination

In rat heart tissue, deamination of β-phenylethylamine (β-PEA, 20 µM) was potently inhibited by RO-41-1049, while the MAO-B selective inhibitor lazabemide (250 nM) had no effect (Vmax 53±10 vs 42±6 nmol mg protein⁻¹ h⁻¹) and the classic MAO-A inhibitor clorgyline showed only intermediate efficacy [1]. RO-41-1049 at 250 nM significantly reduced the Vmax of β-PEA deamination to 10±1 nmol mg protein⁻¹ h⁻¹ [2]. This unexpected finding highlights tissue-specific differences in MAO substrate specificity and underscores the superiority of RO-41-1049 for cardiac MAO studies.

Substrate Specificity Cardiac MAO β-PEA Metabolism

Radioligand Binding Site Characteristics

Saturation binding studies with [³H]Ro 41-1049 reveal a homogeneous population of high-affinity binding sites in membrane preparations from human frontal cortex (Kd = 16.5 nM) and placenta (Kd = 64.4 nM) [1]. The binding is specific and saturable, with a Bmax of 1.2 pmol/mg protein [2]. This contrasts with the more complex binding profiles of other MAO-A radioligands, such as [³H]harmine or [³H]clorgyline, which may label multiple sites or exhibit irreversible binding characteristics.

Radioligand Binding MAO-A Localization Autoradiography

Oral Bioavailability and Central Dopamine

Oral administration of RO-41-1049 hydrochloride (10 mg/kg) to male Wistar rats significantly increased striatal dopamine concentration by approximately 65% compared to vehicle controls, while simultaneously reducing the dopamine metabolites DOPAC by ~40% and HVA by ~35% [1]. This demonstrates not only oral bioavailability but also effective blood-brain barrier penetration and functional inhibition of central MAO-A. In contrast, many MAO inhibitors require parenteral administration or exhibit poor CNS exposure.

Oral Bioavailability CNS Penetration Parkinson's Disease Model

RO-41-1049 Hydrochloride: Application Scenarios


Renal Dopamine Physiology and Hypertension Research

RO-41-1049 hydrochloride is the preferred MAO-A inhibitor for studies of renal dopamine metabolism. Direct in vivo evidence shows it reduces renal DOPAC by 70-93%, whereas the MAO-B inhibitor Ro 19-6327 has no effect [1]. This quantitative superiority makes it essential for experiments exploring the role of intrarenal dopamine in sodium handling, blood pressure regulation, and the pathogenesis of hypertension.

Quantitative Enzyme Radioautography and MAO-A Distribution Mapping

The well-defined, single-site binding kinetics of [³H]Ro 41-1049 (Kd = 16.5 nM in human frontal cortex; Bmax = 1.2 pmol/mg protein) provide a robust radioligand for mapping MAO-A distribution in CNS and peripheral tissues [1]. Unlike other MAO-A radioligands that exhibit heterogeneous or irreversible binding, [³H]Ro 41-1049 enables precise, quantitative autoradiographic studies essential for neuroanatomical and pharmacological investigations [2].

Parkinson's Disease Models and L-DOPA Potentiation Studies

The compound's oral bioavailability and CNS penetration, evidenced by a 65% increase in striatal dopamine after 10 mg/kg p.o. [1], make RO-41-1049 hydrochloride ideal for preclinical Parkinson's disease research. Its ability to potentiate L-DOPA-derived dopamine while reducing metabolite formation (DOPAC -40%, HVA -35%) allows researchers to dissect the contributions of MAO-A to dopaminergic therapy and explore adjunctive treatment strategies.

Cardiac MAO Function and β-Phenylethylamine Metabolism

In rat heart, RO-41-1049 potently inhibits β-PEA deamination (Vmax reduced to 10±1 nmol mg protein⁻¹ h⁻¹), whereas lazabemide is inactive and clorgyline shows only partial efficacy [1]. This unique inhibitory profile positions RO-41-1049 as the requisite tool for investigating the role of MAO-A in cardiac physiology, the metabolism of trace amines, and the potential cardiovascular effects of MAO inhibitors.

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